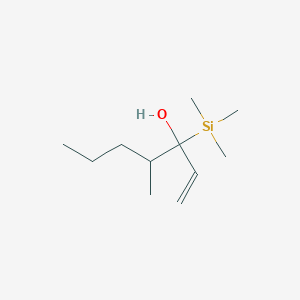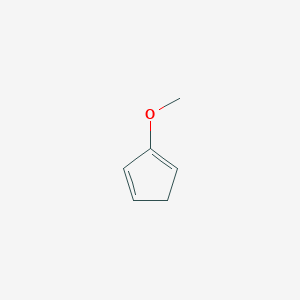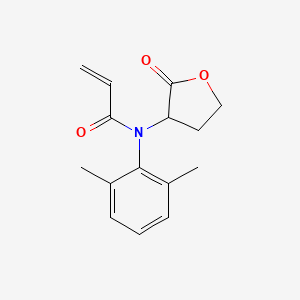![molecular formula C14H30O2Si2 B14439124 Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- CAS No. 78743-54-1](/img/no-structure.png)
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- is a chemical compound with the molecular formula C14H30O2Si2. It is known for its unique structure, which includes a cyclooctene ring and two trimethylsilyloxy groups. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- typically involves the reaction of cyclooctene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified by distillation or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyloxy groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The cyclooctene ring provides structural stability and contributes to the compound’s unique properties.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclooctene, 1,2-bis(trimethylsilyloxy)
- Silane, [1-cyclodecene-1,2-diylbis(oxy)]bis[trimethyl-
Uniqueness
Silane, [1-cyclooctene-1,2-diylbis(oxy)]bis[trimethyl- stands out due to its specific combination of a cyclooctene ring and trimethylsilyloxy groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Propiedades
| 78743-54-1 | |
Fórmula molecular |
C14H30O2Si2 |
Peso molecular |
286.56 g/mol |
Nombre IUPAC |
trimethyl-(2-trimethylsilyloxycycloocten-1-yl)oxysilane |
InChI |
InChI=1S/C14H30O2Si2/c1-17(2,3)15-13-11-9-7-8-10-12-14(13)16-18(4,5)6/h7-12H2,1-6H3 |
Clave InChI |
KPHYVCXSNQKZHW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=C(CCCCCC1)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(1H-Pyrazol-1-yl)propoxy]phenol](/img/structure/B14439104.png)
